

SHAAGtide: A Novel Peptide Therapeutic - Discovery, Synthesis, and Characterization

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Compound of Interest

Compound Name: SHAAGtide

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Abstract

SHAAGtide is a novel synthetic peptide agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in metabolic disease research. This document provides a comprehensive overview of the discovery, synthesis, and in-vitro characterization of **SHAAGtide**. We detail the high-throughput screening process that led to its identification, the solid-phase synthesis pathway for its production, and its pharmacological profile, including receptor binding affinity and functional potency. This guide is intended to serve as a technical resource, providing detailed protocols and methodologies for researchers in the field of peptide drug discovery and development.

Discovery of SHAAGtide

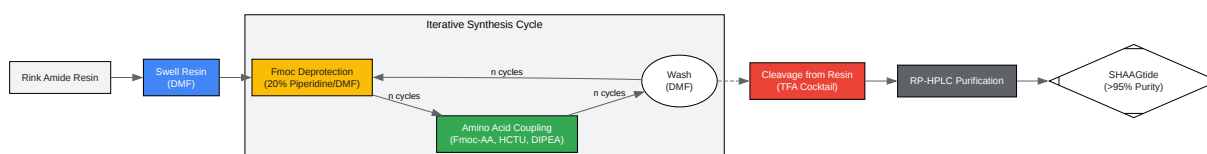
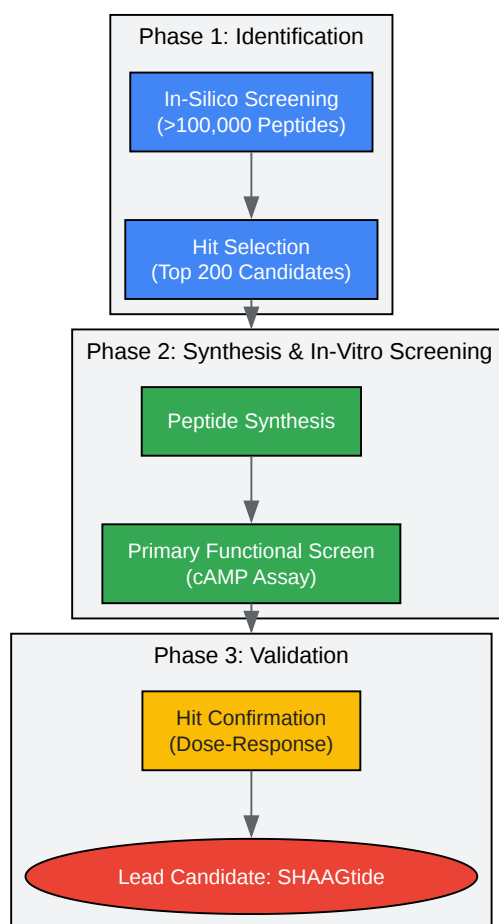
SHAAGtide was identified through a multi-stage discovery campaign designed to find novel peptide agonists for the GLP-1R with unique pharmacological properties. The workflow began with a large-scale in-silico screening of a virtual peptide library, followed by functional cell-based assays to identify and validate hits.

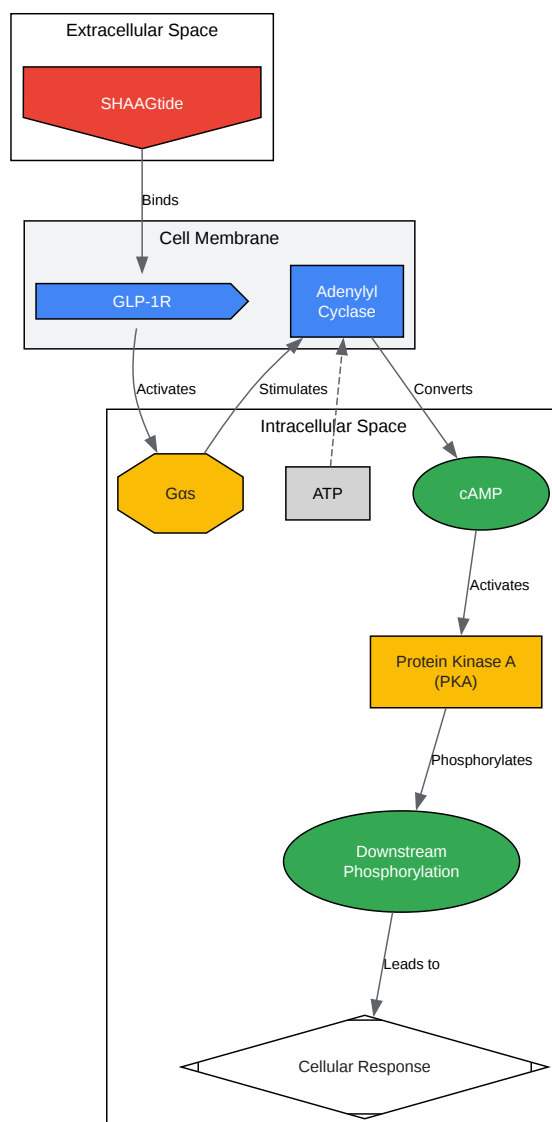
The discovery process involved the following key stages:

- **In-Silico Library Screening:** A virtual library of over 100,000 peptide sequences was screened against a homology model of the GLP-1R. Peptides were ranked based on predicted binding

affinity and conformational stability.

- **Hit Selection & Synthesis:** The top 200 candidate peptides from the in-silico screen were synthesized for in-vitro testing.
- **Primary Functional Screen:** All synthesized peptides were tested for their ability to stimulate cyclic adenosine monophosphate (cAMP) production in a cell line stably expressing the human GLP-1R.
- **Hit Confirmation and Validation:** Peptides that demonstrated significant agonist activity were re-synthesized and their potency was confirmed in dose-response studies. **SHAAGtide** emerged as the lead candidate from this process, exhibiting high potency and a distinct signaling profile.





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